3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the use of β-enaminone derivatives and NH-5-aminopyrazole under microwave irradiation. The reaction conditions include heating at 180°C for 2 minutes, followed by the addition of nitric acid and sulfuric acid at 60°C under solvent-free microwave irradiation for 10 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and efficiency.
Chemical Reactions Analysis
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly halogenation, where iodine can be replaced by other halogens or functional groups.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, and microwave irradiation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being explored for its anticancer potential and enzymatic inhibitory activity.
Mechanism of Action
The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, potentially affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds have similar structural properties and are used in optical applications.
3-Halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines: These compounds are synthesized using similar methods and have comparable applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
619306-86-4 |
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Molecular Formula |
C7H4IN3O2 |
Molecular Weight |
289.03 g/mol |
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) |
InChI Key |
OLSHEAYIOCURLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1C(=O)O |
Origin of Product |
United States |
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